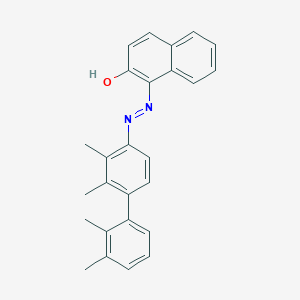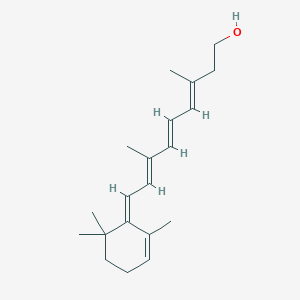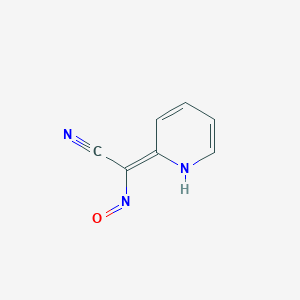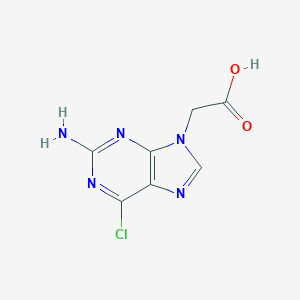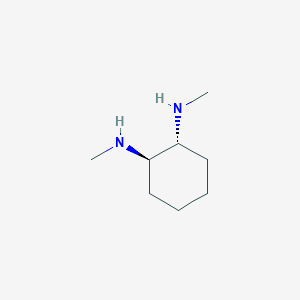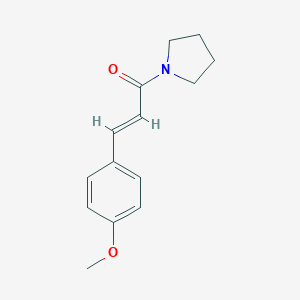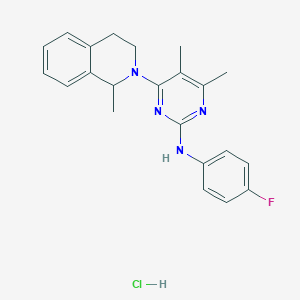
レバプラザン塩酸塩
概要
説明
科学的研究の応用
Revaprazan hydrochloride has several scientific research applications:
Chemistry: Used
作用機序
Target of Action
Revaprazan Hydrochloride primarily targets the H+/K+ ATPase , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .
Mode of Action
Revaprazan Hydrochloride acts as an acid pump antagonist . It works by reversibly inhibiting the H+/K+ ATPase by binding to the K±binding site of the pump . This inhibition blocks the exchange of potassium ions with hydrogen ions, thereby reducing gastric acid secretion .
Biochemical Pathways
The primary biochemical pathway affected by Revaprazan Hydrochloride is the gastric acid secretion pathway . By inhibiting the H+/K+ ATPase, Revaprazan Hydrochloride disrupts the final step of gastric acid production, leading to a decrease in stomach acidity .
Result of Action
The inhibition of the H+/K+ ATPase by Revaprazan Hydrochloride leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, which can help in the treatment of conditions like gastritis and peptic ulcers . It has also been suggested that Revaprazan Hydrochloride has anti-inflammatory actions against Helicobacter pylori-induced COX-2 expression .
Action Environment
Revaprazan Hydrochloride is stable in the acidic gastric environment . The drug’s effectiveness can be influenced by factors such as the presence of food or the specific strain of helicobacter pylori in the stomach .
準備方法
合成経路と反応条件
レバプラザン塩酸塩の調製には、いくつかの重要なステップが含まれます。
4-ヒドロキシル-2-(4-フルオロアニリン)-5,6-ジメチルピリミジンの調製: この中間体は、適切な出発物質を制御された条件下で縮合させる一連の反応によって合成されます.
最終化合物の形成: この中間体は、特定の条件下で1-メチル-3,4-ジヒドロイソキノリンと反応させて、レバプラザン塩酸塩が生成されます.
工業的製造方法
レバプラザン塩酸塩の工業的製造には、高収率と高純度を実現するために合成経路を最適化することが含まれます。このプロセスには、通常、以下が含まれます。
大規模合成: 実験室での調製と同じ合成経路を使用しますが、工業用設備で拡大されます。
化学反応の分析
反応の種類
レバプラザン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素の付加または水素の除去を伴います。
還元: 水素の付加または酸素の除去を伴います。
置換: 1つの官能基を別の官能基に置き換えます.
一般的な試薬と条件
酸化: 一般的な試薬には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 一般的な試薬には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムが含まれます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によってヒドロキシル化された誘導体が生成される可能性があり、置換反応によってさまざまな置換されたアナログが生成される可能性があります .
科学研究への応用
レバプラザン塩酸塩には、いくつかの科学研究への応用があります。
化学: 使用されます
特性
IUPAC Name |
N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4.ClH/c1-14-15(2)24-22(25-19-10-8-18(23)9-11-19)26-21(14)27-13-12-17-6-4-5-7-20(17)16(27)3;/h4-11,16H,12-13H2,1-3H3,(H,24,25,26);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALPZYQJEDBIAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CCN1C3=NC(=NC(=C3C)C)NC4=CC=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClFN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30939071 | |
| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178307-42-1 | |
| Record name | Revaprazan Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178307421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)pyrimidin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30939071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REVAPRAZAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQ6T10R64 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
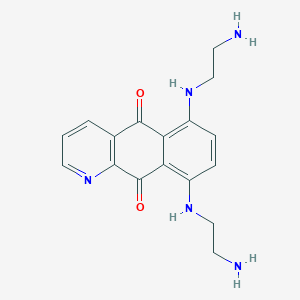
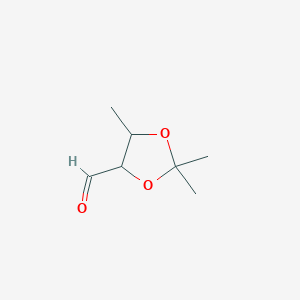
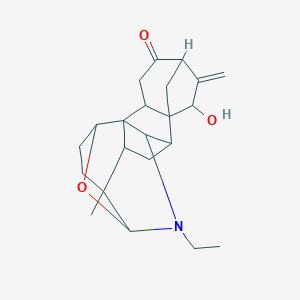
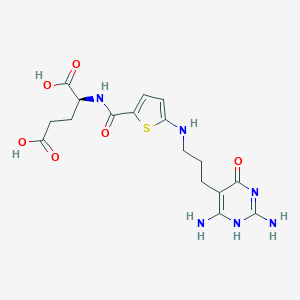
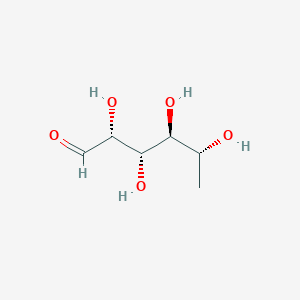

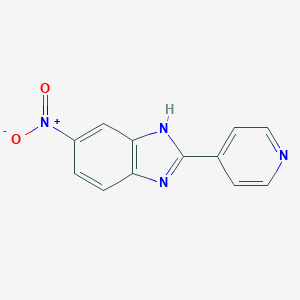
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol hydrochloride](/img/structure/B118451.png)
